molecular formula C11H15N3O3 B7830995 2-(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)butanoic acid

2-(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)butanoic acid

Cat. No.: B7830995
M. Wt: 237.25 g/mol
InChI Key: OKWVAEAVSMDSKS-UHFFFAOYSA-N
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Description

2-(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)butanoic acid is a compound known for its intriguing structure and wide range of potential applications. This compound's unique arrangement of pyrazolo and pyrimidin rings, along with its functional groups, makes it significant in various scientific fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

2-(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-3-8(11(16)17)14-9-6-7(2)12-13(9)5-4-10(14)15/h6,8H,3-5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWVAEAVSMDSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)CCN2C1=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)butanoic acid typically involves multi-step organic synthesis. One common route includes the condensation of a 5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine derivative with a suitable acylating agent to introduce the butanoic acid moiety. Reaction conditions often require catalysts like Lewis acids and solvents such as dichloromethane or ethanol, with temperatures ranging from room temperature to reflux conditions depending on the specific step.

Industrial Production Methods

For industrial-scale production, a streamlined version of the lab synthesis is used, focusing on efficiency and yield. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production. Solvent recovery systems and recycling of catalysts are integrated to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)butanoic acid can undergo several types of chemical reactions:

  • Oxidation: : Reaction with oxidizing agents to form corresponding oxo-derivatives.

  • Reduction: : Reduction reactions can convert ketones to secondary alcohols.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Acetone, ethanol, dimethyl sulfoxide.

Major Products

  • Oxidation: : Formation of carboxylic acid derivatives.

  • Reduction: : Formation of alcohol derivatives.

  • Substitution: : Various substituted derivatives based on the type of nucleophile or electrophile used.

Scientific Research Applications

2-(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)butanoic acid has found applications across different scientific domains:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and polymers.

  • Biology: : Investigated for its potential enzyme inhibitory activity, affecting various biochemical pathways.

  • Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

  • Industry: : Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular targets: : Enzymes such as kinases or proteases, which play crucial roles in cellular signaling and regulation.

  • Pathways involved: : Pathways related to inflammation, cell proliferation, and apoptosis. The compound can inhibit specific enzymes, leading to the modulation of these pathways and resulting in its observed biological effects.

Comparison with Similar Compounds

Conclusion

This compound is a compound with significant potential across various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it an important molecule in both research and industry.

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